molecular formula C10H7N3O2 B1276047 3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole CAS No. 852180-69-9

3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole

Cat. No. B1276047
M. Wt: 201.18 g/mol
InChI Key: ABQISPPNPKPCKF-UHFFFAOYSA-N
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Description

The compound 3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole family, which is a class of heterocyclic compounds characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The specific structure of this compound includes a 3-isocyanatophenyl group and a methyl group attached to the 1,2,4-oxadiazole ring.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various methods. For instance, a photochemical synthesis approach is used to create 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, which involves the irradiation of a precursor compound in the presence of a nitrogen nucleophile . Although this method is not directly applied to the synthesis of 3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole, it provides insight into the synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is crucial for their reactivity and biological activity. The structure is often confirmed using spectroanalytical techniques such as UV-vis, FT-IR, NMR, and X-ray diffraction analysis . Quantum chemical studies, including frontier molecular orbitals (FMOs) analysis and molecular electrostatic potential (MEP) analysis, provide additional information on the stability and reactivity of these compounds .

Chemical Reactions Analysis

1,2,4-Oxadiazoles can participate in various chemical reactions due to their heterocyclic nature. For example, the reaction between N-Isocyaniminotriphenylphosphorane, aldehydes, and carboxylic acids can lead to the synthesis of 2-aryl-5-hydroxyalkyl-1,3,4-oxadiazoles . Additionally, the direct annulation of hydrazides with methyl ketones has been established as a new strategy for synthesizing 1,3,4-oxadiazoles . These reactions highlight the versatility of oxadiazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles are influenced by their molecular structure. The presence of different substituents can affect their acid/base stability, as demonstrated by the pronounced stability of related 3-oxo-1,2,3-oxadiazoles . Furthermore, the biological activities of these compounds, such as their potential as enzyme inhibitors, are also determined by their structural features . The antibacterial and antifungal potential of certain 1,3,4-oxadiazoles has been screened, indicating their diverse biological applications .

Scientific Research Applications

Photochemical Synthesis of 1,2,4-Oxadiazoles

Basicity of Phenyl- and Methyl-Substituted 1,2,4-Oxadiazoles

Synthesis of New Heterocyclic Fused Rings Based on 1,3,4-Oxadiazole

Antimicrobial Properties of Oxadiazole Compounds

Synthesis of 1,2,4-Oxadiazoles with Potential Therapeutic Applications

Preparation and Application in Synthesis of 1,2,4-Oxadiazoles

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-(3-isocyanatophenyl)-5-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c1-7-12-10(13-15-7)8-3-2-4-9(5-8)11-6-14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQISPPNPKPCKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406896
Record name 3-(3-isocyanatophenyl)-5-methyl-1,2,4-oxadiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole

CAS RN

852180-69-9
Record name 3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-isocyanatophenyl)-5-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-isocyanatophenyl)-5-methyl-1,2,4-oxadiazole
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